2-bromo-3-(trifluoromethyl)benzenesulfonyl Chloride
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Overview
Description
2-Bromo-3-(trifluoromethyl)benzenesulfonyl Chloride is an organosulfur compound with the molecular formula C7H3BrClF3O2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a bromine atom at the second position and a trifluoromethyl group at the third position. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(trifluoromethyl)benzenesulfonyl Chloride typically involves the sulfonylation of 2-bromo-3-(trifluoromethyl)benzene. One common method is the reaction of 2-bromo-3-(trifluoromethyl)benzene with chlorosulfonic acid (ClSO3H) under controlled conditions. The reaction is carried out in an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is then heated to facilitate the sulfonylation process, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(trifluoromethyl)benzenesulfonyl Chloride undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride or other reduced forms.
Oxidation Reactions: It can undergo oxidation to form sulfonic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation reactions.
Scientific Research Applications
2-Bromo-3-(trifluoromethyl)benzenesulfonyl Chloride is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the introduction of sulfonyl groups into molecules. It is also used in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is used in the development of drugs and therapeutic agents, particularly those targeting sulfonamide and sulfonate ester functionalities.
Industry: The compound is used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(trifluoromethyl)benzenesulfonyl Chloride involves the reactivity of the sulfonyl chloride group. The electrophilic sulfur atom in the sulfonyl chloride group readily reacts with nucleophiles, leading to the formation of various derivatives. The bromine and trifluoromethyl groups on the benzene ring influence the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-(trifluoromethyl)benzenesulfonyl Chloride: Similar structure but with the bromine atom at the fourth position.
3-Bromo-5-(trifluoromethyl)benzenesulfonyl Chloride: Similar structure but with the bromine atom at the third position and the trifluoromethyl group at the fifth position.
Uniqueness
2-Bromo-3-(trifluoromethyl)benzenesulfonyl Chloride is unique due to the specific positioning of the bromine and trifluoromethyl groups, which affects its reactivity and the types of reactions it can undergo. This unique structure makes it valuable in specific synthetic applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-bromo-3-(trifluoromethyl)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3O2S/c8-6-4(7(10,11)12)2-1-3-5(6)15(9,13)14/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLHRPVOQDBLGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)Cl)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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